molecular formula C17H25N3O2S2 B2738524 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 851409-18-2

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2738524
CAS No.: 851409-18-2
M. Wt: 367.53
InChI Key: TUTPRJDKWADUHY-UHFFFAOYSA-N
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Description

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the thieno[3,2-d]pyrimidine family This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, an azepane ring, and various functional groups

Preparation Methods

The synthesis of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . The reaction conditions often include heating the reactants in the presence of a desiccant such as calcium chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific biological activity being studied.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S2/c1-3-20-16(22)15-13(10-12(2)24-15)18-17(20)23-11-14(21)19-8-6-4-5-7-9-19/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTPRJDKWADUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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